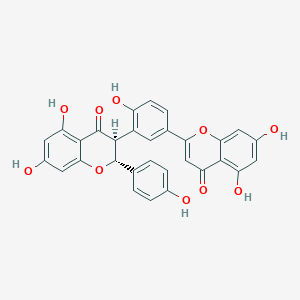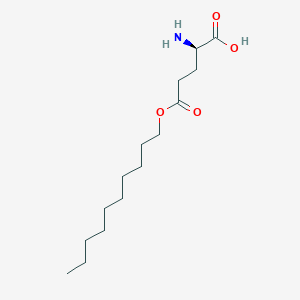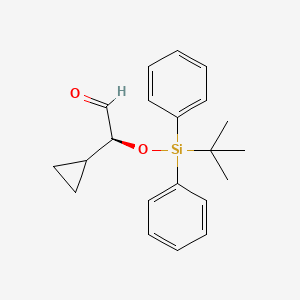
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethoxycarbonyl group and a methyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The boronic acid group can also participate in catalytic cycles, facilitating the transformation of substrates in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Methylphenyl)boronic acid: Similar to phenylboronic acid but with a methyl group on the phenyl ring.
(2-(Methoxycarbonyl)phenyl)boronic acid: Similar to (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both an ethoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H12BNO4 |
|---|---|
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
(2-ethoxycarbonyl-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3 |
Clave InChI |
ANMYJMVFGGXLNR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


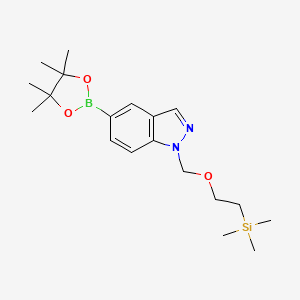
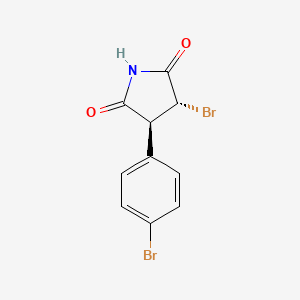
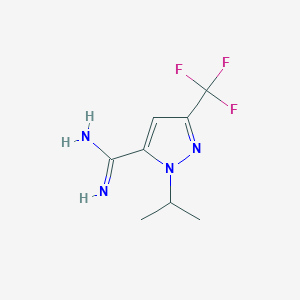


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

